Ethyl [dimethyl(phenyl)silyl]carbamate
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Overview
Description
Ethyl [dimethyl(phenyl)silyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a unique structure with a silyl group attached to the carbamate, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [dimethyl(phenyl)silyl]carbamate can be achieved through various methods. One common approach involves the reaction of dimethyl(phenyl)silyl chloride with ethyl carbamate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl [dimethyl(phenyl)silyl]carbamate undergoes various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as halides or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Amines.
Substitution: Various substituted silyl carbamates depending on the reagents used.
Scientific Research Applications
Ethyl [dimethyl(phenyl)silyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl [dimethyl(phenyl)silyl]carbamate involves its ability to protect amine groups by forming stable carbamate linkages. The silyl group provides steric hindrance, preventing unwanted reactions at the protected amine site. This allows for selective reactions to occur at other functional groups in the molecule. The compound can be deprotected under mild conditions, releasing the free amine .
Comparison with Similar Compounds
Similar Compounds
t-Butyloxycarbonyl (Boc) Carbamate: Commonly used as a protecting group for amines, removed by strong acid.
Carboxybenzyl (Cbz) Carbamate: Another protecting group for amines, removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc) Carbamate: Used in peptide synthesis, removed by amine bases
Uniqueness
Ethyl [dimethyl(phenyl)silyl]carbamate is unique due to the presence of the silyl group, which provides additional stability and steric hindrance compared to other carbamate protecting groups. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are required .
Properties
CAS No. |
61907-04-8 |
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Molecular Formula |
C11H17NO2Si |
Molecular Weight |
223.34 g/mol |
IUPAC Name |
ethyl N-[dimethyl(phenyl)silyl]carbamate |
InChI |
InChI=1S/C11H17NO2Si/c1-4-14-11(13)12-15(2,3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3,(H,12,13) |
InChI Key |
DYSYVGDVFVVSOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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